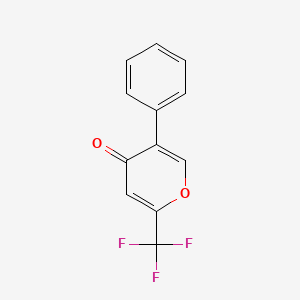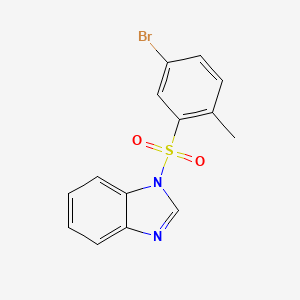
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields and efficiency. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-(Substituted-phenyl)benzimidazoles: Studied for their bioactivity against cancer cell lines.
Uniqueness
2-(Benzimidazolylsulfonyl)-4-bromo-1-methylbenzene stands out due to its unique combination of a benzimidazole core with a sulfonyl and bromine substituent. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
5857-75-0 |
|---|---|
Molecular Formula |
C14H11BrN2O2S |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-6-7-11(15)8-14(10)20(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChI Key |
QNIYLXXFGHAEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


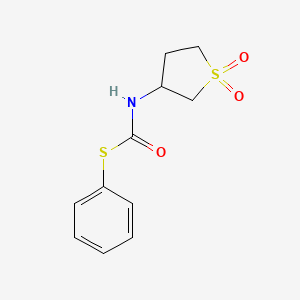

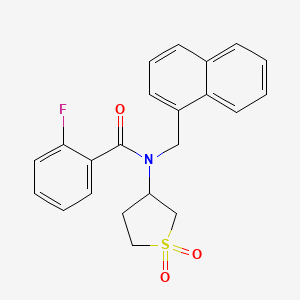
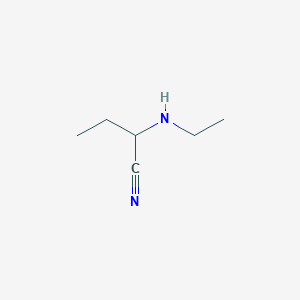

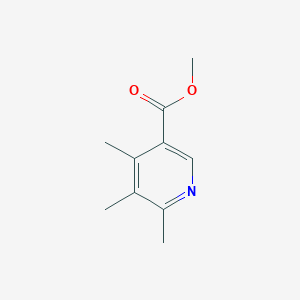
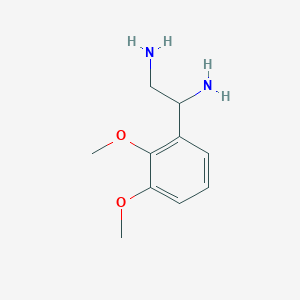
![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)




